molecular formula C9H12N2 B1590208 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 624734-27-6

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B1590208
CAS No.: 624734-27-6
M. Wt: 148.2 g/mol
InChI Key: LFTZMPMTTQWRLY-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a tetrahydro-naphthyridine ring

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Intermediate:
One of the primary uses of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the synthesis of Sitagliptin, a widely used oral hypoglycemic agent for managing type 2 diabetes. Sitagliptin functions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which increases incretin levels and subsequently lowers blood glucose levels .

Potential Therapeutic Agent:
Research indicates that compounds containing the naphthyridine moiety exhibit various biological activities. For instance, derivatives of naphthyridine have shown promise as anti-inflammatory agents and in treating neurodegenerative diseases. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, potentially improving their pharmacokinetic properties .

Case Studies and Research Findings

Case Study 1: Synthesis of Sitagliptin
In a study focused on synthesizing Sitagliptin, researchers utilized this compound as a key intermediate. The process involved several steps including the formation of hydrazone intermediates followed by cyclization to yield the naphthyridine structure .

Case Study 2: Biological Activity Assessment
Another research effort evaluated derivatives of naphthyridine for their anti-inflammatory properties. Compounds were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The presence of the trifluoromethyl group was found to significantly enhance activity compared to non-fluorinated analogs .

Comparison with Similar Compounds

Uniqueness: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to its specific ring structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination can result in enhanced stability, bioavailability, and specificity in its interactions with biological targets .

Biological Activity

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS No. 624734-27-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C9H9F3N2
  • Molecular Weight : 202.07 g/mol
  • CAS Number : 624734-27-6
  • Structure : The compound features a naphthyridine core with a trifluoromethyl substituent that enhances its lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity. For example, one method involves the use of trifluoroacetyl derivatives in the presence of specific catalysts to facilitate the formation of the naphthyridine structure .

Antidiabetic Activity

One of the significant applications of this compound is as an intermediate in the synthesis of Sitagliptin, a well-known Dipeptidyl Peptidase-4 (DPP-4) inhibitor used for managing type 2 diabetes. The biological activity is primarily attributed to its ability to enhance insulin secretion and lower blood glucose levels by inhibiting DPP-4 enzymes .

Antimicrobial Activity

Recent studies have indicated that derivatives of naphthyridine compounds exhibit antimicrobial properties. Specifically, this compound has shown promising results against various bacterial strains in vitro. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory properties. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The observed effects suggest potential applications in treating inflammatory diseases .

Case Studies and Research Findings

  • In Vivo Studies : Animal models treated with this compound exhibited reduced inflammation markers and improved metabolic profiles compared to controls. These studies support its potential use as an anti-inflammatory agent.
  • Clinical Trials : Ongoing clinical trials are evaluating the efficacy of Sitagliptin derivatives in various populations with type 2 diabetes. Preliminary results indicate that these compounds may improve glycemic control without significant side effects .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidiabeticInhibition of DPP-4
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduction in TNF-α and IL-6 levels
CytotoxicitySelective toxicity towards cancer cells

Properties

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)7-3-6-4-13-2-1-8(6)14-5-7/h3,5,13H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKYZZSGAOUFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624734-27-6
Record name 5,6,7,8-Tetrahydro-3-(trifluoromethyl)-1,6-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624734-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine in the synthesis described in the research?

A1: The research focuses on an "efficient synthesis" for a specific CCR-2 antagonist salt []. this compound is identified as a key intermediate in this synthetic pathway. This suggests its importance in producing the final compound, likely due to its specific chemical structure and reactivity enabling further modifications to reach the target molecule.

Q2: Are there other synthetic routes to produce this compound?

A2: While the provided abstract mentions an "efficient syntheses" for this compound [], it doesn't delve into alternative routes. It's plausible that other methods exist, potentially with different yields, costs, or environmental impacts. Further research in chemical literature would be necessary to explore alternative synthetic pathways.

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